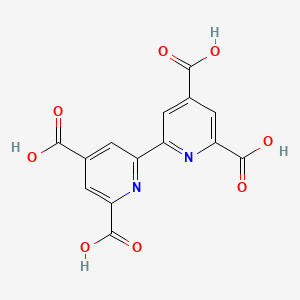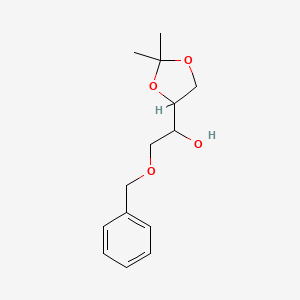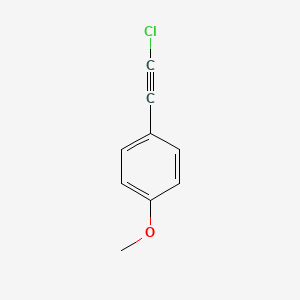![molecular formula C16H14N4S B15091899 5-[2-(9H-carbazol-9-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B15091899.png)
5-[2-(9H-carbazol-9-yl)ethyl]-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[2-(9H-carbazol-9-yl)ethyl]-4H-1,2,4-triazole-3-thiol is a compound that combines the structural features of carbazole and triazole Carbazole is known for its photochemical stability and hole-transporting properties, while triazole is recognized for its versatility in forming various derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(9H-carbazol-9-yl)ethyl]-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Carbazole Derivative: The initial step involves the functionalization of carbazole to introduce the ethyl group. This can be achieved through alkylation reactions using reagents like ethyl bromide in the presence of a base such as potassium carbonate.
Triazole Ring Formation: The next step involves the formation of the triazole ring. This can be accomplished through a cyclization reaction using hydrazine derivatives and carbon disulfide under reflux conditions.
Thiol Group Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as column chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides.
Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiol group, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Disulfides and sulfoxides.
Reduction: Dihydrotriazoles.
Substitution: Various alkyl and acyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-[2-(9H-carbazol-9-yl)ethyl]-4H-1,2,4-triazole-3-thiol is studied for its potential use in organic synthesis and as a building block for more complex molecules.
Biology
In biological research, this compound is explored for its potential as a bioactive molecule, particularly in the development of new pharmaceuticals.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties, including its use as an antimicrobial and anticancer agent.
Industry
Wirkmechanismus
The mechanism of action of 5-[2-(9H-carbazol-9-yl)ethyl]-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The carbazole moiety is known for its ability to transport holes, making it useful in electronic applications. The triazole ring can interact with biological targets, potentially inhibiting enzymes or interacting with DNA. The thiol group can form disulfide bonds, which can be important in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(9H-Carbazol-9-yl)ethyl acrylate: This compound is similar in that it also contains a carbazole moiety, but it differs in its acrylate group, which makes it more suitable for polymerization reactions.
9H-Carbazole-9-ethanol: This compound has a hydroxyl group instead of a triazole ring and thiol group, making it more hydrophilic and less versatile in forming derivatives.
3,6-Bis(5-bromo-2-thienyl)-9H-carbazole: This compound contains bromine atoms, making it more reactive in cross-coupling reactions.
Uniqueness
5-[2-(9H-carbazol-9-yl)ethyl]-4H-1,2,4-triazole-3-thiol is unique due to its combination of carbazole, triazole, and thiol functionalities. This combination provides a unique set of properties, including photochemical stability, hole-transporting ability, and versatility in forming various derivatives.
Eigenschaften
Molekularformel |
C16H14N4S |
|---|---|
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
5-(2-carbazol-9-ylethyl)-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C16H14N4S/c21-16-17-15(18-19-16)9-10-20-13-7-3-1-5-11(13)12-6-2-4-8-14(12)20/h1-8H,9-10H2,(H2,17,18,19,21) |
InChI-Schlüssel |
KXDOOGKQGGQJTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC4=NC(=S)NN4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[(cyclobutylmethyl)amino]benzoate](/img/structure/B15091822.png)





![(R)-N-[(S)-[2-[Di(adamantan-1-yl)phosphino]phenyl](naphthalen-2-yl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B15091865.png)




![3-[(Diethylamino)methyl]benzoic acid](/img/structure/B15091901.png)


